Cumi-101

PET Imaging 5-HT1A Receptor Neuropharmacology

Standard 5-HT1A antagonist radioligands (e.g., [¹¹C]WAY-100635) label the total receptor population indiscriminately, obscuring changes in the functionally active G-protein-coupled receptor subset critical for neuropsychiatric drug development. CUMI-101 solves this by selectively binding the high-affinity receptor state. • 55% lower binding than antagonist tracers, confirming exclusive labeling of functionally active 5-HT1A receptors - enables direct quantification of receptor coupling efficiency. • 7% binding increase after acute SSRI challenge (citalopram 10 mg), validating sensitivity to endogenous serotonin fluctuations unattainable with antagonist tracers. • High cortical specific binding ratio (SBR = 5.18) and ~11% peak brain uptake provide superior counting statistics for preclinical autoradiography and clinical PET.

Molecular Formula C19H27N5O3
Molecular Weight 373.4 g/mol
CAS No. 179756-61-7
Cat. No. B1669332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCumi-101
CAS179756-61-7
SynonymsCUMI-101;  CUMI 101;  CUMI101; 
Molecular FormulaC19H27N5O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3
InChIKeyMEKSQRMXWZHFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CUMI-101: 5-HT1A PET Radioligand


CUMI-101 (CAS 179756-61-7), chemically 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione, is a piperazine-derived compound originally developed as a positron emission tomography (PET) radioligand targeting the serotonin 1A (5-HT1A) receptor [1]. It is classified as a high-affinity 5-HT1A ligand (Ki = 0.15 nM) and is utilized primarily in its carbon-11 labeled form ([¹¹C]CUMI-101) for in vivo neuroimaging studies . CUMI-101 has been characterized as a 5-HT1A receptor agonist in recombinant cell systems, though subsequent functional assays in native brain tissue have demonstrated antagonist behavior, revealing a complex pharmacological profile that includes moderate affinity for α1-adrenoceptors (Ki = 6.75 nM) [2]. This radiotracer is distributed by the NIMH Chemical Synthesis and Drug Supply Program as a reference standard for PET imaging research [3].

Ligand Type

5-HT1A agonist PET radioligand (¹¹C-labeled)

Binding Profile

Preferentially labels high-affinity, G-protein-coupled 5-HT1A receptors

Primary Application

Functional receptor reserve assessment in human and preclinical neuroimaging

Reference Standard

Distributed by NIMH Chemical Synthesis and Drug Supply Program for PET research

CUMI-101 vs. Antagonist Radioligands


The selection of CUMI-101 over alternative 5-HT1A receptor radioligands is driven by its functional selectivity for the high-affinity, G-protein-coupled state of the receptor. In contrast to antagonist radioligands such as [¹¹C]WAY-100635, which label the total receptor population regardless of functional state, [¹¹C]CUMI-101 acts as an agonist and preferentially binds to the functionally active subset of 5-HT1A receptors [1]. This property enables measurement of the "active" receptor pool, a parameter that is more directly relevant to changes in endogenous neurotransmitter tone and is unattainable with antagonist tracers [2]. Furthermore, while CUMI-101 exhibits α1-adrenoceptor cross-reactivity (Ki = 6.75 nM) that must be accounted for in experimental design, its high specific binding ratio in cortical regions (SBR = 5.18 in frontal cortex) and peak brain uptake (~11% of injected activity) provide superior counting statistics compared to many other ¹¹C-labeled ligands [3][4]. Generic substitution with an antagonist tracer would fundamentally alter the biological interpretation of the imaging data, as the two ligand classes report on distinct receptor populations.

Target engagement
CUMI-101 (agonist)

Binds high-affinity GPCR-coupled state; reflects functional receptor pool

Antagonist e.g., WAY-100635

Labels total receptor population; functional state indiscriminate

5-HT sensitivity
CUMI-101

Reported sensitivity to acute endogenous serotonin fluctuations

Antagonist radioligands

Generally insensitive to synaptic serotonin changes; may miss dynamic signals

Off-target profile
CUMI-101

α1-adrenoceptor cross-reactivity; requires reference region validation

Selective 5-HT1A tracers

Lower adrenergic binding; cerebellum may serve as reference region

CUMI-101 Comparative Evidence


Agonist vs. Antagonist Binding in Primates

In a direct head-to-head comparison in nonhuman primates, the binding potential (BPF) of the agonist radioligand [¹¹C]CUMI-101 was found to be 55% lower on average across regions of interest compared to the antagonist radioligand [¹¹C]WAY-100635 [1]. This quantified difference reflects the fact that CUMI-101 binds selectively to the high-affinity, G-protein-coupled state of the 5-HT1A receptor, whereas WAY-100635 binds to the total receptor population (both high- and low-affinity states).

Agonist vs. Antagonist BPF
Head-to-head
[11C]CUMI-101 BPF ~45% of [11C]WAY-100635 (average across ROIs)
WAY-100635
100%
CUMI-101
45%
Quantifies high-affinity receptor pool; antagonist labels total population
NHP baboon PET; multiple ROIs
PET Imaging 5-HT1A Receptor Neuropharmacology

Receptor Binding Affinity and Functional Activity

CUMI-101 exhibits high affinity for the 5-HT1A receptor with a Ki of 0.15 nM, and demonstrates agonist activity in recombinant systems with an EC50 of 0.1 nM in the [³⁵S]GTPγS binding assay . In contrast, in native primate brain tissue, CUMI-101 behaves as a potent antagonist, dose-dependently inhibiting 8-OH-DPAT-stimulated [³⁵S]GTPγS binding [1]. This functional discrepancy across systems is a key differentiator from pure antagonist ligands.

Affinity & Functional Activity
Context-dependent
Ki = 0.15 nM (5-HT1A)
EC50 = 0.1 nM (recombinant agonist)
Antagonist behavior in native primate brain tissue
System-dependent pharmacology; functional readout differs across models
Recombinant vs. primate brain homogenates
Radioligand Binding 5-HT1A Receptor GPCR Pharmacology

α1-Adrenoceptor Cross-Reactivity

CUMI-101 demonstrates moderate affinity for α1-adrenoceptors (Ki = 6.75 nM), which translates to significant in vivo cross-reactivity in certain brain regions [1]. In human cerebellum, 25% of [¹¹C]CUMI-101 uptake is attributable to α1-adrenoceptor binding, while cross-reactivity in the thalamus exceeds 45% [2][3]. This off-target binding profile is a critical differentiator from more selective 5-HT1A ligands and necessitates careful selection of reference regions in PET quantification.

α1-Adrenoceptor Cross-Reactivity
Reported
Ki1) = 6.75 nM; in vivo cross-reactivity 25% cerebellum, >45% thalamus
30–40-fold higher α1 binding vs. WAY-100635 analogs
Reference region selection must account for off-target signal
Human, monkey, rat brain; prazosin displacement
Selectivity Profiling PET Tracer Validation Adrenergic Receptors

Ex Vivo Binding in Rodents

In ex vivo studies in awake rats, [³H]CUMI-101 demonstrated high specific binding ratios (SBR) of 5.18 in frontal cortex and 3.18 in hippocampus [1]. The ex vivo Bmax values obtained with [³H]CUMI-101 in frontal cortex (98.7 fmol/mg) and hippocampus (131 fmol/kg) are comparable to those reported for the established 5-HT1A radioligand [³H]MPPF (147.1 fmol/mg in frontal cortex; 72.1 fmol/mg in hippocampus) [1]. This indicates that CUMI-101 provides robust signal in high-density 5-HT1A regions, suitable for preclinical imaging applications.

Ex Vivo Rodent Binding
Cross-study comparable
SBR: frontal cortex 5.18, hippocampus 3.18
Bmax comparable to [3H]MPPF
Supports preclinical cortical 5-HT1A imaging studies
Awake rats; liquid scintillation counting
Ex Vivo Autoradiography Radioligand Validation Preclinical Imaging

Sensitivity to Serotonin Changes in Humans

A randomized, double-blind, placebo-controlled crossover study in healthy human participants demonstrated that [¹¹C]CUMI-101 binding potential (BPND) is sensitive to acute changes in endogenous serotonin levels [1]. Intravenous citalopram (10 mg), a selective serotonin reuptake inhibitor (SSRI), induced a statistically significant 7% mean increase in [¹¹C]CUMI-101 BPND across postsynaptic cortical regions compared to placebo (placebo: 1.3 ± 0.2; citalopram: 1.4 ± 0.2; paired t-test p=0.003) [1]. This change is attributable to citalopram-induced alterations in synaptic 5-HT availability.

Human Serotonin Challenge
Head-to-head crossover
7% mean BPND increase post-citalopram (p=0.003)
Placebo: 1.3±0.2; Citalopram: 1.4±0.2
Sensitive to acute endogenous 5-HT changes in human brain
Randomized crossover; 15 healthy participants
PET Challenge Study Endogenous Neurotransmitter Clinical Neuroimaging

Human Dosimetry and Brain Uptake

Human biodistribution studies of [¹¹C]CUMI-101 reveal a peak brain uptake of approximately 11% of injected activity at 10 minutes post-injection, which is the highest reported among more than twenty ¹¹C-labeled brain PET ligands [1]. The effective radiation dose was calculated to be 5.3 ± 0.5 µSv/MBq, with the highest organ doses received by the pancreas (32.0 µSv/MBq), liver (18.4 µSv/MBq), and spleen (14.5 µSv/MBq) [1]. This favorable dosimetry profile supports its use in human research studies.

Brain Uptake & Dosimetry
Cross-study comparable
Peak brain uptake ~11% IA at 10 min; effective dose 5.3 µSv/MBq
Ranked highest among >20 reported 11C ligands
Reported brain uptake profile supports research imaging with high counting statistics
9 healthy volunteers; whole-body PET
Radiation Dosimetry PET Tracer Safety Clinical Translation

CUMI-101 Research Applications


Functional 5-HT1A Receptor Reserve

Based on the direct head-to-head evidence that [¹¹C]CUMI-101 binding is 55% lower than [¹¹C]WAY-100635 due to its selective binding to the high-affinity receptor state [1], this tracer is uniquely suited for quantifying the proportion of functionally active 5-HT1A receptors. This application is relevant for studies in major depressive disorder, schizophrenia, and anxiety disorders where alterations in receptor G-protein coupling are hypothesized. Researchers can use the ratio of CUMI-101 to antagonist tracer binding as an index of receptor functional status. [1]

Acute Serotonergic Challenge Studies

The demonstration that [¹¹C]CUMI-101 binding increases by 7% following acute SSRI administration (citalopram 10 mg) in a placebo-controlled crossover design [2] validates its use in pharmacological challenge studies. This application enables measurement of target engagement for serotonergic drugs, assessment of endogenous 5-HT release, and evaluation of drug-induced changes in synaptic serotonin levels in the living human brain. This capability is distinct from antagonist tracers, which are generally insensitive to acute neurotransmitter fluctuations. [2]

Preclinical Rodent 5-HT1A Imaging

Ex vivo studies demonstrate that [³H]CUMI-101 achieves a specific binding ratio of 5.18 in rat frontal cortex, with Bmax values (98.7 fmol/mg) comparable to established tracers [3]. This evidence supports its application in preclinical rodent models for studying cortical 5-HT1A receptor density and distribution, particularly in transgenic models of psychiatric disorders or in longitudinal studies of disease progression and treatment response. The high SBR provides sufficient signal-to-noise for autoradiographic quantification. [3]

High Brain Uptake Human Imaging

The dosimetry study showing [¹¹C]CUMI-101 achieves ~11% peak brain uptake—the highest among >20 reported ¹¹C-labeled ligands—and an effective dose of 5.3 µSv/MBq [4] makes it an optimal choice for studies requiring high statistical power with limited injected radioactivity. This application is particularly valuable in multi-tracer protocols, repeat scanning designs, and studies in vulnerable populations where minimizing radiation exposure is critical. The favorable counting statistics also support shorter scan durations or lower injected doses. [4]

Application
Selection Property
Validation Focus
Functional 5-HT1A receptor reserve
Agonist vs. antagonist binding ratio
Receptor G-protein coupling status
Serotonergic challenge studies
Sensitivity to synaptic 5-HT fluctuations
SSRI target engagement & endogenous release
Preclinical rodent 5-HT1A imaging
High specific binding ratio in cortex
Autoradiographic density quantification
High-counting-statistics human imaging
Reported highest brain uptake among 11C ligands
Image quality with lower injected activity

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